N-(4-fluoro-1,3-benzothiazol-2-yl)-1-methanesulfonylpiperidine-3-carboxamide
Description
N-(4-fluoro-1,3-benzothiazol-2-yl)-1-methanesulfonylpiperidine-3-carboxamide is a synthetic benzothiazole derivative characterized by a 4-fluoro-substituted benzothiazole core linked to a methanesulfonyl-piperidine carboxamide moiety. Benzothiazoles are renowned for their broad-spectrum biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The methanesulfonyl group on the piperidine ring may influence solubility and pharmacokinetic profiles compared to other derivatives.
Properties
IUPAC Name |
N-(4-fluoro-1,3-benzothiazol-2-yl)-1-methylsulfonylpiperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FN3O3S2/c1-23(20,21)18-7-3-4-9(8-18)13(19)17-14-16-12-10(15)5-2-6-11(12)22-14/h2,5-6,9H,3-4,7-8H2,1H3,(H,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMSCZDROQIOFCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC(C1)C(=O)NC2=NC3=C(C=CC=C3S2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluoro-1,3-benzothiazol-2-yl)-1-methanesulfonylpiperidine-3-carboxamide typically involves multiple steps:
Formation of the Benzothiazole Ring: This can be achieved by reacting 4-fluoroaniline with carbon disulfide and chlorine to form 4-fluoro-1,3-benzothiazole.
Introduction of the Piperidine Ring: The benzothiazole derivative is then reacted with piperidine under specific conditions to introduce the piperidine ring.
Addition of the Methanesulfonyl Group: Finally, the compound is treated with methanesulfonyl chloride in the presence of a base to introduce the methanesulfonyl group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluoro-1,3-benzothiazol-2-yl)-1-methanesulfonylpiperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
Oxidation: Oxidized derivatives of the benzothiazole ring.
Reduction: Reduced forms of the piperidine ring.
Substitution: Substituted derivatives with various nucleophiles.
Scientific Research Applications
N-(4-fluoro-1,3-benzothiazol-2-yl)-1-methanesulfonylpiperidine-3-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-fluoro-1,3-benzothiazol-2-yl)-1-methanesulfonylpiperidine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and are typically elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Substituent Effects
Table 1: Key Structural Features of Selected Benzothiazole Derivatives
Key Observations:
- Substituent Position and Electronic Effects: The 4-fluoro group in the target compound contrasts with the 6-substituents (methoxy, nitro, chloro) in analogs.
- Linked Moieties: The methanesulfonyl-piperidine group in the target compound may offer superior solubility compared to the acetyl-piperidine () or pyridinylamino-acetamide groups ().
Table 2: Antimicrobial Activity of Benzothiazole Derivatives
*Inferred from structural similarity to BTC-j/r and benzothiazole derivatives .
- Potency Trends : Nitro-substituted BTC-r exhibits higher MIC values than methoxy-substituted BTC-j, suggesting electron-withdrawing groups may reduce efficacy in certain contexts. The 4-fluoro substituent in the target compound could balance hydrophobicity and target affinity.
- Mechanistic Insights : DNA gyrase inhibition is a common mechanism for benzothiazoles, as demonstrated by docking studies with BTC-j/r (PDB: 3G75) . The target compound’s methanesulfonyl group may enhance binding via polar interactions with the enzyme’s ATPase domain.
Biological Activity
N-(4-fluoro-1,3-benzothiazol-2-yl)-1-methanesulfonylpiperidine-3-carboxamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its effects on various cell lines, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure is characterized by the presence of a benzothiazole moiety, a piperidine ring, and a methanesulfonyl group. The fluorine substitution on the benzothiazole enhances its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C14H16FN3O2S |
| Molecular Weight | 317.36 g/mol |
| IUPAC Name | This compound |
| Solubility | Soluble in DMSO |
Antitumor Activity
Recent studies have evaluated the antitumor activity of this compound using various cancer cell lines. The compound demonstrated significant cytotoxic effects against lung cancer cell lines (A549, HCC827, NCI-H358) in both two-dimensional (2D) and three-dimensional (3D) culture assays.
Table 1: IC50 Values for Antitumor Activity
| Cell Line | IC50 (2D Assay) | IC50 (3D Assay) |
|---|---|---|
| A549 | 6.75 ± 0.19 μM | 9.31 ± 0.78 μM |
| HCC827 | 6.26 ± 0.33 μM | 20.46 ± 8.63 μM |
| NCI-H358 | 6.48 ± 0.11 μM | 16.00 ± 9.38 μM |
The compound exhibited a higher efficacy in the 2D assays compared to the 3D assays, suggesting that the tumor microenvironment may influence its activity .
Antimicrobial Activity
In addition to its antitumor properties, the compound also showed promising antimicrobial activity against common pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentrations (MICs) were determined through standard broth microdilution methods.
Table 2: Antimicrobial Activity
| Pathogen | MIC (μg/mL) |
|---|---|
| E. coli | 15 |
| S. aureus | 10 |
These results indicate that the compound may serve as a dual-action agent with both anticancer and antibacterial properties .
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may interact with DNA by binding to the minor groove, potentially inhibiting replication and transcription processes .
Case Studies
Several case studies have highlighted the effectiveness of this compound in preclinical models:
- Study on Lung Cancer : A study involving A549 cells demonstrated that treatment with the compound led to significant apoptosis as evidenced by increased caspase activity and PARP cleavage.
- Combination Therapy : In another study, combining this compound with standard chemotherapeutics like doxorubicin showed enhanced cytotoxicity against resistant cancer cell lines, indicating potential for combination therapy strategies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
